2,4-Difluorophenylacetonitrile

Catalog No.
S703509
CAS No.
656-35-9
M.F
C8H5F2N
M. Wt
153.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluorophenylacetonitrile

CAS Number

656-35-9

Product Name

2,4-Difluorophenylacetonitrile

IUPAC Name

2-(2,4-difluorophenyl)acetonitrile

Molecular Formula

C8H5F2N

Molecular Weight

153.13 g/mol

InChI

InChI=1S/C8H5F2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2

InChI Key

AGAOESUOSOGZOD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)CC#N

Canonical SMILES

C1=CC(=C(C=C1F)F)CC#N

2,4-Difluorophenylacetonitrile is an organic compound characterized by its molecular formula C8H5F2NC_8H_5F_2N and a molecular weight of 155.13 g/mol. This compound features a phenyl ring substituted with two fluorine atoms at the 2 and 4 positions, along with an acetonitrile functional group. The presence of fluorine atoms significantly influences the chemical properties and reactivity of the compound, making it valuable in various chemical applications and research areas .

Synthesis and Characterization

,4-Difluorophenylacetonitrile is an organic compound synthesized through various methods, including nucleophilic substitution reactions and Heck reactions. These reactions involve the manipulation of functional groups on precursor molecules to introduce the desired nitrile group and fluorine atoms.

  • A study published in the journal "Synthetic Communications" describes the synthesis of 2,4-difluorophenylacetonitrile using a two-step process involving the bromination of 2,4-difluorotoluene followed by displacement of the bromine atom with a cyano group [].
, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The nitrile group can be reduced to primary amines or other reduced forms using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
  • Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives. Reagents such as halogens or nucleophiles like amines and alcohols are typically employed under suitable conditions .

These reactions highlight the compound's versatility in synthetic chemistry, allowing for the formation of diverse derivatives.

Research indicates that 2,4-difluorophenylacetonitrile exhibits notable biological activities, particularly in medicinal chemistry. It has been explored as a potential precursor for non-nucleoside reverse transcriptase inhibitors, which are crucial for treating HIV infections. Its derivatives have shown promising antiviral properties, enhancing its relevance in drug design and development . The unique combination of the nitrile group and fluorine substituents may contribute to its biological activity, making it an interesting candidate for further investigation.

The synthesis of 2,4-difluorophenylacetonitrile can be achieved through several methods:

  • Reaction of Fluorinated Benzaldehyde with Nitriles: One common method involves the reaction of 3-fluoro-2,4-difluorobenzaldehyde with a suitable nitrile source under specific reaction conditions.
  • Electrophilic Aromatic Substitution: Another approach includes electrophilic aromatic substitution reactions where fluorinated phenols react with acetonitrile derivatives under controlled conditions to yield the desired product.

These methods can be optimized for yield and purity through advanced purification techniques such as recrystallization or chromatography.

2,4-Difluorophenylacetonitrile finds applications primarily in:

  • Pharmaceutical Research: Due to its biological activity, it serves as a building block for developing novel drug candidates.
  • Organic Synthesis: The compound is utilized in creating more complex organic molecules through various chemical transformations.
  • Material Science: Its structure may be explored for developing materials with specific properties due to the presence of fluorine atoms .

These applications underline its significance in both academic research and industrial settings.

Interaction studies involving 2,4-difluorophenylacetonitrile focus on its behavior in biological systems and its interaction with various biological targets. Investigations have shown that its derivatives can effectively interact with reverse transcriptase enzymes critical for viral replication. These interactions are essential for assessing the compound's potential as a therapeutic agent against viral infections. Further studies are needed to elucidate its mechanisms of action and efficacy.

Similar Compounds

Several compounds share structural similarities with 2,4-difluorophenylacetonitrile. Here are some notable examples:

Compound NameMolecular FormulaSimilarity
2-(3-Ethoxy-2,4-difluorophenyl)acetonitrileC10H9F2NC_{10}H_{9}F_{2}N0.95
2-(3-Methoxy-2,4-difluorophenyl)acetonitrileC10H10F2NC_{10}H_{10}F_{2}N0.93
2-(3-Ethoxy-2,4-dichlorophenyl)acetonitrileC10H9Cl2NC_{10}H_{9}Cl_{2}N0.91

Uniqueness

The uniqueness of 2,4-difluorophenylacetonitrile lies in its specific combination of fluorine substituents on the aromatic ring and the acetonitrile group. This structural feature imparts distinct chemical and physical properties compared to similar compounds, affecting its reactivity, stability, and potential biological activity.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.74%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

656-35-9

Wikipedia

2,4-Difluorobenzyl cyanide

Dates

Modify: 2023-08-15

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